Cas no 1618099-61-8 (2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E)
![2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E structure](https://ja.kuujia.com/scimg/cas/1618099-61-8x500.png)
2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E
- 2-methoxy-4-[(e)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol
- Phenol, 2-methoxy-4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-
-
- インチ: 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)9-8-11-6-7-12(17)13(10-11)18-5/h6-10,17H,1-5H3/b9-8+
- InChIKey: ZNSHKCGNGBBROO-CMDGGOBGSA-N
- SMILES: C1(O)=CC=C(/C=C/B2OC(C)(C)C(C)(C)O2)C=C1OC
2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370601-2.5g |
2-methoxy-4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
1618099-61-8 | 95.0% | 2.5g |
$2912.0 | 2025-03-18 | |
Enamine | EN300-370601-0.05g |
2-methoxy-4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
1618099-61-8 | 95.0% | 0.05g |
$344.0 | 2025-03-18 | |
Enamine | EN300-370601-1.0g |
2-methoxy-4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
1618099-61-8 | 95.0% | 1.0g |
$1485.0 | 2025-03-18 | |
Enamine | EN300-370601-0.25g |
2-methoxy-4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
1618099-61-8 | 95.0% | 0.25g |
$735.0 | 2025-03-18 | |
Enamine | EN300-370601-0.5g |
2-methoxy-4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
1618099-61-8 | 95.0% | 0.5g |
$1158.0 | 2025-03-18 | |
Enamine | EN300-370601-10.0g |
2-methoxy-4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
1618099-61-8 | 95.0% | 10.0g |
$6390.0 | 2025-03-18 | |
Enamine | EN300-370601-5.0g |
2-methoxy-4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
1618099-61-8 | 95.0% | 5.0g |
$4309.0 | 2025-03-18 | |
1PlusChem | 1P01BUCX-250mg |
2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E |
1618099-61-8 | 95% | 250mg |
$971.00 | 2024-06-20 | |
1PlusChem | 1P01BUCX-1g |
2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E |
1618099-61-8 | 95% | 1g |
$1898.00 | 2024-06-20 | |
A2B Chem LLC | AW31377-1g |
2-methoxy-4-[(e)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
1618099-61-8 | 95% | 1g |
$1599.00 | 2024-04-20 |
2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, Eに関する追加情報
Recent Advances in the Study of 2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol (CAS: 1618099-61-8)
The compound 2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol (CAS: 1618099-61-8), often referred to as "Compound E," has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic ester derivative is of particular interest due to its unique structural properties and potential applications in drug discovery, particularly in the development of protease inhibitors and boron-based therapeutics. Recent studies have explored its synthesis, reactivity, and biological activity, shedding light on its promising role in targeted therapies.
One of the key advancements in the study of Compound E is its application in the development of boron-containing drugs. Boron-based compounds have emerged as a critical class of therapeutic agents, particularly in oncology and infectious diseases. The tetramethyl-1,3,2-dioxaborolane moiety in Compound E enhances its stability and bioavailability, making it a viable candidate for further pharmacological evaluation. Recent research has demonstrated its efficacy in inhibiting specific enzymes, such as proteases, which are often overexpressed in cancer cells and pathogenic microorganisms.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for Compound E and its analogs. The study highlighted the efficiency of a palladium-catalyzed cross-coupling reaction for introducing the boronic ester group, which significantly improved the yield and purity of the final product. This methodological advancement has paved the way for scalable production, which is crucial for preclinical and clinical studies. Furthermore, the study reported that Compound E exhibited selective binding to serine proteases, suggesting its potential as a lead compound for developing novel inhibitors.
Another notable development is the exploration of Compound E's role in boron neutron capture therapy (BNCT), an emerging treatment modality for aggressive cancers. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that Compound E, when conjugated with tumor-targeting moieties, could selectively accumulate in cancer cells. Upon exposure to thermal neutrons, the boron-10 isotope in the compound undergoes a nuclear reaction, releasing high-energy particles that destroy the tumor cells while sparing healthy tissue. This dual functionality—targeting and therapeutic—positions Compound E as a promising candidate for next-generation BNCT agents.
Despite these promising findings, challenges remain in the clinical translation of Compound E. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed. Recent pharmacokinetic studies have shown that while Compound E exhibits favorable tissue distribution, its half-life in vivo may require further modification to enhance therapeutic efficacy. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.
In conclusion, the recent research on 2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol (CAS: 1618099-61-8) underscores its potential as a versatile scaffold in medicinal chemistry. Its applications in protease inhibition, BNCT, and targeted drug delivery highlight its multifaceted utility. Future studies should focus on optimizing its pharmacological properties and advancing it through preclinical development to realize its full therapeutic potential.
1618099-61-8 (2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E) Related Products
- 1443327-97-6(Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-)
- 2229121-84-8(tert-butyl N-1-(azetidin-3-yl)-3,3-dimethylbutan-2-ylcarbamate)
- 1721-51-3(D-alpha-Tocotrienol)
- 2172180-99-1(1-(5-cyclopropylpyridin-3-yl)sulfanyl-4-methylpentan-2-one)
- 2227737-91-7(rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine)
- 18381-60-7(2-(cyclopropylamino)-1-phenylethanone)
- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)
- 2227851-78-5((1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol)
- 941892-54-2(N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide)
- 1337174-63-6(3-(3-methyl-2-nitrophenyl)morpholine)




